molecular formula C13H14BrNO4 B14740871 2-(Acetylamino)-5-(4-bromophenyl)-5-oxopentanoic acid CAS No. 5977-94-6

2-(Acetylamino)-5-(4-bromophenyl)-5-oxopentanoic acid

Cat. No.: B14740871
CAS No.: 5977-94-6
M. Wt: 328.16 g/mol
InChI Key: UNSRNMBTJNAEGL-UHFFFAOYSA-N
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Description

2-(Acetylamino)-5-(4-bromophenyl)-5-oxopentanoic acid is an organic compound with a complex structure, featuring an acetylamino group, a bromophenyl group, and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-5-(4-bromophenyl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the acylation of an amino acid derivative with an acetyl group, followed by the introduction of a bromophenyl group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-5-(4-bromophenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Acetylamino)-5-(4-bromophenyl)-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Acetylamino)-5-(4-bromophenyl)-5-oxopentanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the bromophenyl group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylamino)-3-(4-bromophenyl)propanoic acid
  • 2-(Acetylamino)-4-(4-bromophenyl)butanoic acid

Uniqueness

2-(Acetylamino)-5-(4-bromophenyl)-5-oxopentanoic acid is unique due to its specific structural features, such as the position of the bromophenyl group and the length of the carbon chain. These characteristics influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

CAS No.

5977-94-6

Molecular Formula

C13H14BrNO4

Molecular Weight

328.16 g/mol

IUPAC Name

2-acetamido-5-(4-bromophenyl)-5-oxopentanoic acid

InChI

InChI=1S/C13H14BrNO4/c1-8(16)15-11(13(18)19)6-7-12(17)9-2-4-10(14)5-3-9/h2-5,11H,6-7H2,1H3,(H,15,16)(H,18,19)

InChI Key

UNSRNMBTJNAEGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC(=O)C1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

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